molecular formula C11H12BrF2NO2 B2609913 Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate CAS No. 2287289-43-2

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate

Cat. No.: B2609913
CAS No.: 2287289-43-2
M. Wt: 308.123
InChI Key: SLYFKOLDHGJORR-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate is a chemical compound with a complex structure that includes tert-butyl, amino, bromo, and difluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorobenzoate derivative, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the protection of the carboxyl group with a tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Conversion to nitro or hydroxylamine derivatives.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Production of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate involves its interaction with specific molecular targets. The amino and bromo groups can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The difluorobenzoate moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-3-chloro-2,4-difluorobenzoate
  • Tert-butyl 6-amino-3-iodo-2,4-difluorobenzoate
  • Tert-butyl 6-amino-3-bromo-2,4-dichlorobenzoate

Uniqueness

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. The combination of these functional groups provides a distinct profile that can be advantageous in various applications.

Properties

IUPAC Name

tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)7-6(15)4-5(13)8(12)9(7)14/h4H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYFKOLDHGJORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1N)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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